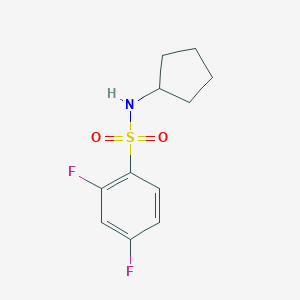

N-cyclopentyl-2,4-difluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cyclopentyl-2,4-difluorobenzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a vital role in regulating the movement of salt and water in and out of cells. Mutations in the CFTR gene can lead to cystic fibrosis (CF), a life-threatening genetic disorder that affects the lungs, pancreas, and other organs. CFTRinh-172 has been extensively studied as a potential therapeutic agent for CF and other diseases that involve CFTR dysfunction.

Wirkmechanismus

N-cyclopentyl-2,4-difluorobenzenesulfonamide binds to a specific site on the CFTR protein and blocks the movement of chloride ions through the channel. This results in a decrease in chloride secretion and an increase in the concentration of salt and water in the affected tissues. N-cyclopentyl-2,4-difluorobenzenesulfonamide has been shown to be a potent and selective inhibitor of CFTR, with little or no effect on other ion channels.

Biochemical and Physiological Effects

N-cyclopentyl-2,4-difluorobenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on CFTR-mediated chloride secretion, it has been shown to reduce inflammation and mucus production in the airways of CF patients. It has also been shown to improve the function of pancreatic beta cells, which are responsible for producing insulin.

Vorteile Und Einschränkungen Für Laborexperimente

N-cyclopentyl-2,4-difluorobenzenesulfonamide has several advantages as a tool for scientific research. It is a potent and selective inhibitor of CFTR, making it a useful tool for studying the function and regulation of this important ion channel. It is also relatively easy to synthesize and purify, and has been extensively characterized using a variety of biochemical and biophysical techniques.

However, there are also some limitations to the use of N-cyclopentyl-2,4-difluorobenzenesulfonamide in lab experiments. It is a small molecule inhibitor that targets a specific site on the CFTR protein, and may not accurately reflect the complex regulation of CFTR in vivo. In addition, the effects of N-cyclopentyl-2,4-difluorobenzenesulfonamide may vary depending on the cell type and experimental conditions used.

Zukünftige Richtungen

There are many potential future directions for research on N-cyclopentyl-2,4-difluorobenzenesulfonamide and its use in treating CF and other diseases. Some possible areas of future research include:

- Optimization of N-cyclopentyl-2,4-difluorobenzenesulfonamide as a therapeutic agent, including the development of more potent and selective inhibitors and the identification of new targets for CFTR modulation.

- Investigation of the effects of N-cyclopentyl-2,4-difluorobenzenesulfonamide on other ion channels and physiological processes, including the regulation of sodium and bicarbonate transport and the modulation of inflammation and oxidative stress.

- Development of new methods for delivering N-cyclopentyl-2,4-difluorobenzenesulfonamide to the lungs and other affected tissues, including the use of nanoparticles and other targeted drug delivery systems.

- Investigation of the potential use of N-cyclopentyl-2,4-difluorobenzenesulfonamide in combination with other drugs and therapies for CF and other diseases, including gene therapy and other emerging treatments.

Synthesemethoden

N-cyclopentyl-2,4-difluorobenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2,4-difluorobenzenesulfonyl chloride with cyclopentylamine in the presence of a base such as triethylamine. The resulting N-cyclopentyl-2,4-difluorobenzenesulfonamide can be purified using column chromatography and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

N-cyclopentyl-2,4-difluorobenzenesulfonamide has been widely used in scientific research to study the function and regulation of CFTR. It has been shown to inhibit CFTR-mediated chloride secretion in a variety of cell types, including airway epithelial cells and intestinal cells. N-cyclopentyl-2,4-difluorobenzenesulfonamide has also been used to investigate the role of CFTR in other physiological processes, such as sweat gland function and pancreatic secretion.

Eigenschaften

Produktname |

N-cyclopentyl-2,4-difluorobenzenesulfonamide |

|---|---|

Molekularformel |

C11H13F2NO2S |

Molekulargewicht |

261.29 g/mol |

IUPAC-Name |

N-cyclopentyl-2,4-difluorobenzenesulfonamide |

InChI |

InChI=1S/C11H13F2NO2S/c12-8-5-6-11(10(13)7-8)17(15,16)14-9-3-1-2-4-9/h5-7,9,14H,1-4H2 |

InChI-Schlüssel |

XFBZKEJJECGKAJ-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F |

Kanonische SMILES |

C1CCC(C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B261786.png)

![Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B261795.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)

![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)

![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)

![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)